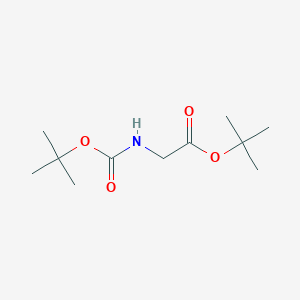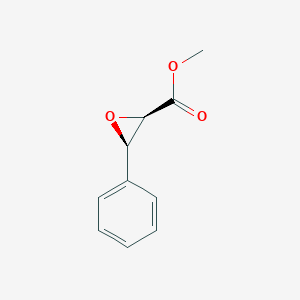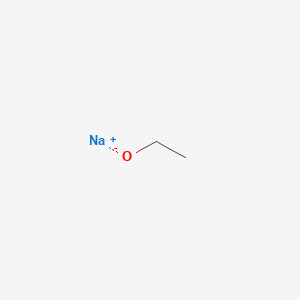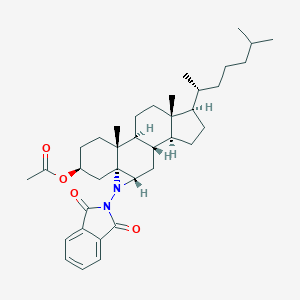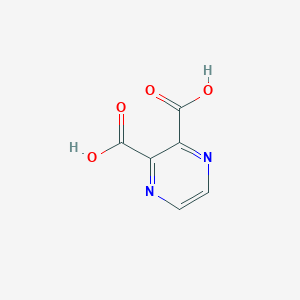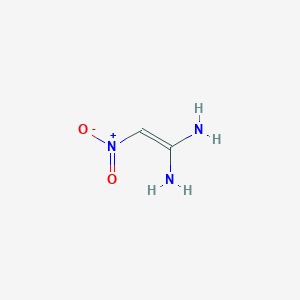
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride (4-Br-TDSC) is an organosulfur compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a white solid with a melting point of 153-155°C and a boiling point of 270-272°C. 4-Br-TDSC is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. It has been used in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products.
Mecanismo De Acción
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is an organosulfur compound that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. In nucleophilic substitution reactions, this compound acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. In alkylation reactions, this compound reacts with an alkylating agent to form an alkyl sulfonate. In acylation reactions, this compound reacts with an acylating agent to form an acyl sulfonate.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a number of small-molecule inhibitors of protein-protein interactions, which could potentially have an effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is a versatile reagent that can be used in a variety of synthetic reactions. It is relatively inexpensive and easy to obtain, making it a useful reagent for laboratory experiments. However, this compound is a strong acid and is corrosive, so it must be handled with care and stored in a cool, dry place.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. It could be used in the synthesis of more complex organic molecules, such as peptides and small-molecule inhibitors of protein-protein interactions. It could also be used in the synthesis of new fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques. In addition, this compound could be used in the synthesis of new drugs and therapeutic agents.
Métodos De Síntesis
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride can be synthesized from 4-bromobenzene sulfonyl chloride and sodium deuteride in a two-step reaction. In the first step, 4-bromobenzene sulfonyl chloride is reacted with sodium deuteride in an aqueous solution of sodium hydroxide to form this compound. This reaction is carried out at a temperature of about 80°C and a pH of about 11. In the second step, the product is purified by recrystallization from aqueous ethanol.
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products. It has also been used in the synthesis of peptides and in the synthesis of small-molecule inhibitors of protein-protein interactions. In addition, this compound has been used in the synthesis of a variety of fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)Cl)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)


